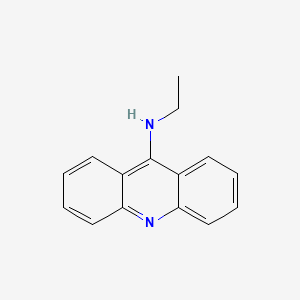
9-Acridinamine, N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, N-ethyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Méthodes De Préparation
The synthesis of 9-Acridinamine, N-ethyl- can be achieved through various synthetic routes. One common method involves the reaction of 9-aminoacridine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 9-aminoacridine attacks the ethyl halide, resulting in the formation of 9-Acridinamine, N-ethyl-.
Industrial production methods often utilize a one-pot synthesis approach, which involves the Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization . This method is efficient and can be scaled up to produce large quantities of the compound.
Analyse Des Réactions Chimiques
9-Acridinamine, N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Acridinamine, N-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic research and molecular biology.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, N-ethyl- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s interaction with DNA and RNA also makes it a potent inhibitor of various biological processes, contributing to its anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
9-Acridinamine, N-ethyl- can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone: Another anticancer agent that has entered clinical studies.
The uniqueness of 9-Acridinamine, N-ethyl- lies in its specific ethyl substitution, which can influence its biological activity and chemical properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
94129-62-1 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
N-ethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-2-16-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,16,17) |
Clé InChI |
PCZCQGXXFIYLRJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


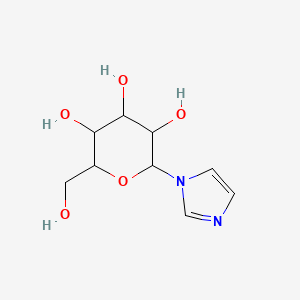
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
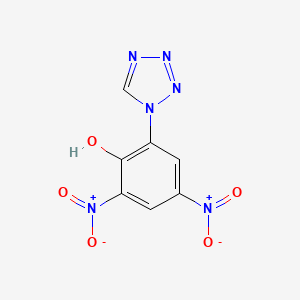
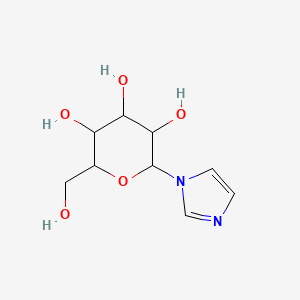
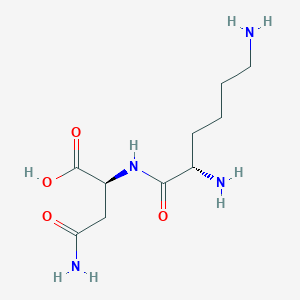

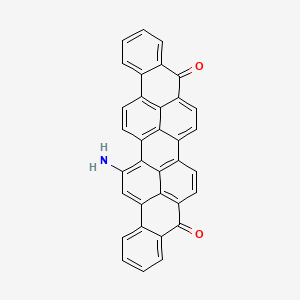
![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline](/img/structure/B14155599.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14155604.png)
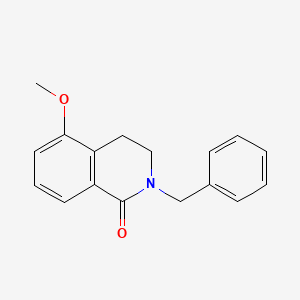
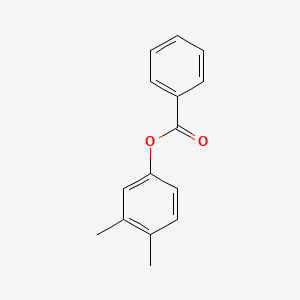
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
